molecular formula C37H45N3O10S3 B15340272 Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne

Cat. No.: B15340272
M. Wt: 788.0 g/mol
InChI Key: DKRNQQAUDARDNM-UHFFFAOYSA-N
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Description

Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye derivative functionalized with an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioorthogonal labeling . Key characteristics include:

  • Molecular Formula: C₃₇H₄₅N₃O₁₀S₃ (molecular weight 787.97 g/mol) .
  • Spectral Properties: Excitation (λₐbₛ) 646–647 nm, emission (λₑₘ) 662–670 nm, with a high extinction coefficient (ε ≈ 251,000 L·mmol⁻¹·cm⁻¹) .
  • Solubility: Highly soluble in aqueous buffers, DMF, DMSO, and methanol, attributed to its three sulfonate (-SO₃⁻) groups .
  • Applications: Widely used for labeling proteins, nucleic acids, and nanoparticles in live-cell imaging, flow cytometry, and in vivo studies due to its hydrophilicity and photostability .
  • CAS Number: 2055138-90-2 .

Properties

Molecular Formula

C37H45N3O10S3

Molecular Weight

788.0 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)

InChI Key

DKRNQQAUDARDNM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisulfo-Cy5-Alkyne is synthesized through a series of chemical reactions that introduce the alkyne and sulfo groups into the cyanine dye structure. The synthesis typically involves the following steps:

    Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.

    Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where an appropriate alkyne-containing reagent is reacted with the cyanine dye core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through techniques such as crystallization, chromatography, or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trisulfo-Cy5-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing compounds.

    Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the cyanine dye and can be used for various labeling and imaging applications .

Scientific Research Applications

Trisulfo-Cy5-Alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trisulfo-Cy5-Alkyne involves its participation in click chemistry reactions. The alkyne group reacts with azide-containing compounds in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescent properties of the cyanine dye enable visualization and detection of the labeled molecules .

Comparison with Similar Compounds

Structural and Spectral Comparisons

The Trisulfo-CyX-Alkyne series (Cy3, Cy5, Cy5.5) and related sulfonated cyanine dyes differ in spectral profiles, molecular weights, and applications. Key data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) λₐbₛ (nm) λₑₘ (nm) Sulfonation Level Key Applications Reference
Trisulfo-Cy3-Alkyne C₃₅H₄₁N₃Na₂O₁₀S₃ 805.89 550 570 Trisulfo Microscopy, protein tracking
Trisulfo-Cy5-Alkyne C₃₇H₄₅N₃O₁₀S₃ 787.97 647 662–670 Trisulfo Live-cell imaging, CuAAC reactions
Trisulfo-Cy5.5-Alkyne C₄₄H₄₇N₃O₁₃S₄ 954.12 678 694 Trisulfo Deep-tissue imaging, NIR applications
Sulfo-Cy5-Alkyne* C₃₇H₄₅N₃O₁₀S₃ 787.96 647 663 Likely Trisulfo General bioorthogonal labeling
diSulfo-Cy3-Alkyne Not reported ~700 (estimated) ~550 ~570 diSulfo Research applications

Emission discrepancies (663 nm vs. 670 nm) may arise from measurement conditions .

Functional Distinctions

  • Spectral Range :
    • Cy3 (550/570 nm): Ideal for green-red channel microscopy.
    • Cy5 (647/663–670 nm): Optimized for far-red imaging, minimizing cellular autofluorescence.
    • Cy5.5 (678/694 nm): Near-infrared (NIR) range for deep-tissue penetration .
  • Sulfonation Impact: Trisulfo derivatives exhibit superior water solubility compared to mono- or di-sulfo analogs (e.g., diSulfo-Cy3-Alkyne), critical for in vivo applications . Higher sulfonation reduces aggregation in aqueous environments, enhancing fluorescence quantum yield .
  • Molecular Weight :
    • Increasing dye size (Cy3 < Cy5 < Cy5.5) correlates with longer emission wavelengths but may affect cellular permeability .

Application-Specific Recommendations

  • High-Throughput Screening : this compound’s brightness and solubility make it preferred for flow cytometry .
  • In Vivo Imaging : Trisulfo-Cy5.5-Alkyne’s NIR emission is optimal for minimizing tissue scattering .
  • Cost Considerations : Sulfo-Cy5-Alkyne (if distinct) may offer a lower-cost alternative, though purity and performance metrics should be verified .

Notes on Naming Conventions and Variability

  • Supplier Terminology: "Trisulfo" and "Sulfo" may be used interchangeably despite identical molecular structures (e.g., Sulfo-Cy5-Alkyne vs. This compound) .
  • Spectral Data: Minor λₑₘ shifts (e.g., 662 nm vs. 670 nm) reflect instrumental calibration differences rather than structural variation .
  • Purity Grades : Research-grade this compound is ≥90% pure; GMP-grade options require direct vendor inquiry .

Q & A

Q. What are the key photophysical properties of Trisulfo-Cy5-Alkyne, and how do they influence experimental design in fluorescence imaging?

this compound exhibits excitation/emission maxima at 649/667 nm, making it suitable for near-infrared imaging with reduced tissue autofluorescence. Researchers must calibrate imaging systems (e.g., filters, detectors) to match these wavelengths and account for potential photobleaching by incorporating control experiments with light-intensity titration .

Q. What spectroscopic techniques are essential for characterizing this compound post-conjugation?

Post-conjugation validation requires UV-Vis spectroscopy to confirm dye integrity, mass spectrometry to verify molecular weight shifts, and fluorescence spectroscopy to assess quantum yield retention. For solid-phase conjugates (e.g., protein labeling), HPLC with fluorescence detection ensures purity .

Q. How does this compound compare to other cyanine dyes in deep-tissue imaging?

Unlike N-methyl-N'-(propargyl-PEG4)-Cy7 (750/770 nm), this compound’s shorter emission wavelength (667 nm) limits tissue penetration but offers higher resolution for superficial imaging. Its sulfonate groups enhance solubility, reducing aggregation compared to non-sulfonated analogs .

Q. What protocols ensure the stability of this compound in long-term imaging studies?

Store lyophilized dye at -20°C in desiccated conditions. For aqueous solutions, use pH 7.4 buffers with 1-5% BSA or glycerol to prevent hydrolysis. Monitor degradation via weekly absorbance scans at 649 nm .

Advanced Research Questions

Q. How can researchers optimize this compound’s conjugation efficiency in copper-catalyzed click chemistry reactions?

Optimize Cu(I) concentration (1-5 mM) and reaction time (1-4 hrs) using kinetic assays. Include sodium ascorbate to reduce Cu(II) to Cu(I) and THPTA ligand to minimize cytotoxicity. Validate efficiency via gel electrophoresis or Förster resonance energy transfer (FRET) with azide-functionalized quenchers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement strict quality control: NMR to confirm alkyne functionality (>95% purity), HPLC to assess sulfonation consistency, and fluorescence correlation spectroscopy (FCS) to quantify aggregation. Cross-validate with independent synthesis protocols from peer-reviewed literature .

Q. How to address solubility challenges of this compound in aqueous buffers?

For concentrations >1 mM, add PEG-based surfactants (e.g., Tween-20 at 0.01-0.1%) or use low-ionic-strength buffers (e.g., 10 mM phosphate). Centrifuge at 15,000×g for 10 min to remove insoluble aggregates before use .

Q. How to resolve discrepancies in fluorescence quantum yield data for this compound?

Triangulate data using three methods: (1) relative quantum yield vs. Cy5 reference standards, (2) absolute yield via integrating sphere, and (3) lifetime measurements. Control for environmental factors (pH, temperature) and instrument calibration drift .

Q. What experimental controls are critical when using this compound in live-cell imaging?

Include:

  • Unconjugated controls : Cells treated with dye alone to assess nonspecific binding.
  • Quenching controls : Sodium dithionite to distinguish membrane-bound vs. internalized dye.
  • Autofluorescence controls : Untreated cells imaged under identical settings .

Q. How to design controlled experiments validating this compound’s specificity in multi-component systems?

Use competitive binding assays with excess alkyne-free substrates and orthogonal labeling techniques (e.g., SNAP-tag). For in vivo studies, employ knockout models or siRNA silencing to confirm target specificity .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by combining fluorescence microscopy, flow cytometry, and biochemical assays to resolve conflicting results. Document all variables (e.g., dye concentration, excitation power) to isolate sources of inconsistency .
  • Literature Integration : Use SciFinder to identify primary studies on this compound’s applications in bioconjugation. Prioritize articles with detailed spectral data and experimental protocols over reviews .

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